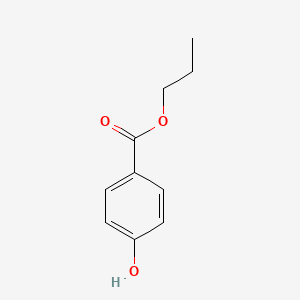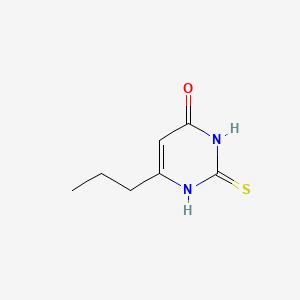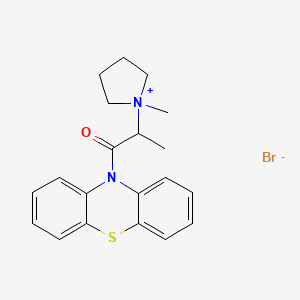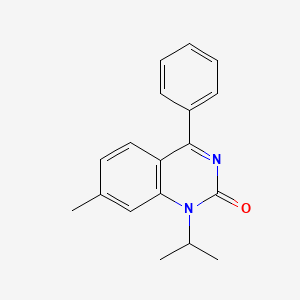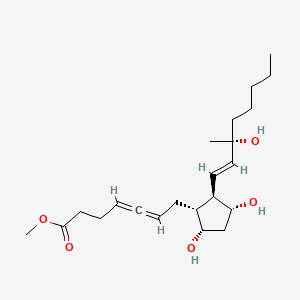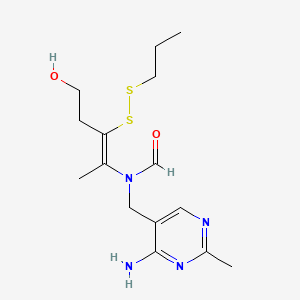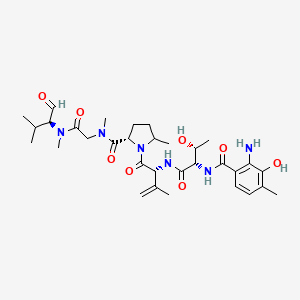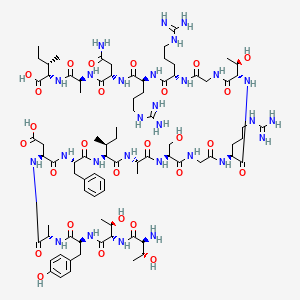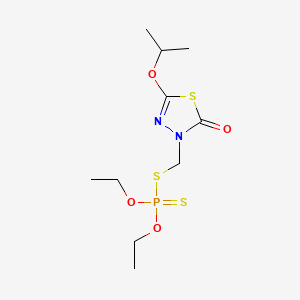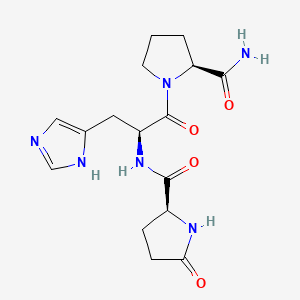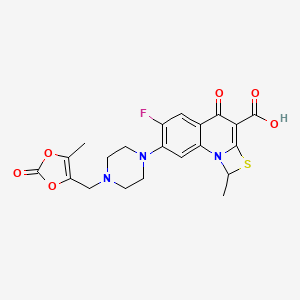
プルリフロキサシン
概要
説明
Prulifloxacin is a synthetic antibiotic belonging to the fluoroquinolone class. It is a prodrug, which means it is metabolized in the body to produce its active form, ulifloxacin. Prulifloxacin has broad-spectrum antibacterial activity and is used to treat various bacterial infections, including urinary tract infections and respiratory tract infections .
科学的研究の応用
Prulifloxacin has been extensively studied for its antibacterial properties. It is used in the treatment of:
Urinary Tract Infections: Prulifloxacin is effective against a variety of bacteria that cause urinary tract infections.
Respiratory Tract Infections: It is also used to treat community-acquired respiratory tract infections.
Biofilm and Persister Cells: Recent studies have shown that prulifloxacin is effective against biofilm and persister cells of Pseudomonas aeruginosa, making it a potential treatment for refractory infections.
作用機序
Target of Action
Prulifloxacin, a broad-spectrum fluoroquinolone antibiotic , primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Prulifloxacin is a prodrug that is metabolized in the body to the active compound ulifloxacin . Ulifloxacin inhibits the activity of DNA gyrase and topoisomerase IV , thereby preventing bacterial DNA replication, transcription, repair, and recombination . This inhibition of key enzymes disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
It is known that prulifloxacin, through its active metabolite ulifloxacin, interferes with the function of dna gyrase and topoisomerase iv . This interference disrupts the normal processes of DNA replication, transcription, repair, and recombination in the bacterial cell .
Pharmacokinetics
Prulifloxacin is administered orally and is metabolized by esterases to ulifloxacin . The peak plasma concentration (Cmax) of ulifloxacin is achieved in a median time to Cmax (tmax) of 1 hour . Ulifloxacin is approximately 45% bound to serum proteins in vivo . It is extensively distributed throughout tissues and shows good penetration into many body tissues . The elimination half-life of prulifloxacin is between 7.7 to 8.9 hours , and it is excreted through renal and fecal routes .
Result of Action
The primary result of prulifloxacin’s action is the eradication of susceptible bacterial infections . By inhibiting DNA gyrase and topoisomerase IV, prulifloxacin prevents the bacterial cell from replicating and repairing its DNA, leading to cell death . This makes prulifloxacin effective in treating a variety of bacterial infections, including urinary tract infections and respiratory tract infections .
Action Environment
The efficacy and stability of prulifloxacin can be influenced by various environmental factors. For instance, the presence of biofilms can enhance the resistance of bacteria to antibiotics, including prulifloxacin . Additionally, other environmental factors such as pH, temperature, and the presence of other substances can potentially affect the action of prulifloxacin . .
生化学分析
Biochemical Properties
Prulifloxacin interacts with bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, repair, and recombination . By inhibiting this enzyme, Prulifloxacin prevents bacterial DNA replication, making it a bactericidal drug .
Cellular Effects
Prulifloxacin has been shown to have significant bactericidal activity against Pseudomonas aeruginosa, a common bacterium found in hospitals . It exhibits time- and dose-dependent eradication effects against the preformed biofilms of P. aeruginosa .
Molecular Mechanism
The molecular mechanism of Prulifloxacin involves the inhibition of bacterial DNA gyrase . This prevents the bacteria from replicating their DNA, thereby stopping their growth and leading to their death .
Temporal Effects in Laboratory Settings
Prulifloxacin has shown excellent protective effects in experimental animal models of systemic, respiratory, and urinary tract infection . It has also been found to have no in vivo effects on the PR, QT, and corrected QT intervals in animals who were administered the drug .
Dosage Effects in Animal Models
In animal models, Prulifloxacin has shown to have excellent protective effects against systemic, respiratory, and urinary tract infections
Metabolic Pathways
Prulifloxacin is metabolized by esterases to ulifloxacin, the active compound
Transport and Distribution
Prulifloxacin achieves peak plasma concentration in a median time to Cmax (tmax) of 1 hour . Ulifloxacin, the active metabolite of Prulifloxacin, is approximately 45% bound to serum proteins in vivo . It is extensively distributed throughout tissues and shows good penetration into many body tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Prulifloxacin or its active metabolite ulifloxacin interacts with bacterial DNA gyrase, which is located in the bacterial cytoplasm .
準備方法
The synthesis of prulifloxacin involves several steps. One common method includes the reaction of DMDO-Cl (dimethyldioxirane chloride) with sodium iodide in an organic solvent. This method is advantageous due to the availability and stability of the raw materials, as well as the high yield and purity of the final product .
化学反応の分析
Prulifloxacin undergoes various chemical reactions, including:
Hydrolysis: Prulifloxacin can be hydrolyzed to its active form, ulifloxacin, in the presence of esterases.
Oxidation and Reduction: These reactions are less common for prulifloxacin but can occur under specific conditions.
Substitution: Prulifloxacin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include esterases for hydrolysis and various nucleophiles for substitution reactions. The major product formed from the hydrolysis of prulifloxacin is ulifloxacin .
類似化合物との比較
Prulifloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. It has been found to have potent antimicrobial activity against community-acquired urinary and respiratory pathogens . Compared to levofloxacin and ciprofloxacin, prulifloxacin has shown lower minimum inhibitory concentrations (MICs) against certain bacteria, indicating its higher potency .
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Sitafloxacin
- Tosufloxacin
Prulifloxacin’s unique feature is its prodrug nature, which allows it to be metabolized into its active form, ulifloxacin, providing effective antibacterial activity .
特性
IUPAC Name |
6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNMXPDKBYZCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046480 | |
| Record name | Prulifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123447-62-1 | |
| Record name | Prulifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123447-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prulifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123447621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prulifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prulifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRULIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42298IESW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



